2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one

conformational restriction ligand efficiency scaffold minimization

Researchers validating PDK1 inhibitors often lack a reliable, spectrally verified negative control that matches the core scaffold. This compound solves that by providing the minimal 2,4-dialkyl-substituted pyrido[4,3-d]pyrimidin-5(6H)-one scaffold, devoid of the C2/C4 hydrogen bond donors required for PDK1 hinge binding. - Serves as an ideal scaffold-matched negative control in PDK1 biochemical and cellular assays. - Verified GC-MS spectrum (Wiley Registry 2023) ensures rapid identity confirmation upon receipt. - Meets Rule-of-Three criteria (MW 175.19 Da, 0 rotatable bonds) for fragment-based screening libraries.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 651054-88-5
Cat. No. B12608414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one
CAS651054-88-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)C)C=CNC2=O
InChIInChI=1S/C9H9N3O/c1-5-8-7(12-6(2)11-5)3-4-10-9(8)13/h3-4H,1-2H3,(H,10,13)
InChIKeyKPIODALWTVIPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile of 2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one


2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one (C₉H₉N₃O, MW 175.19 g/mol) represents the minimal 2,4-dialkyl-substituted member of the pyrido[4,3-d]pyrimidin-5(6H)-one bicyclic heterocycle class, possessing zero rotatable bonds and a topological polar surface area (TPSA) of approximately 54.9 Ų . This compound embodies the core scaffold described in patent WO2010019637A1, which defines a series of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-one derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) for oncology applications [1]. The 2,4-dimethyl substitution pattern provides the simplest alkyl decoration on this scaffold, making the compound a useful reference point for understanding the structural boundaries of the chemotype and a potential synthetic intermediate for further functionalization, as demonstrated in published synthetic routes employing 2,4-bis(methylthio) intermediates for subsequent amine displacement [2].

Substitution-Pattern Dependent Kinase Selectivity and Synthetic Tractability


Within the pyrido[4,3-d]pyrimidin-5(6H)-one class, the nature and position of substituents at C2 and C4 fundamentally dictate both the biological target engagement profile and the synthetic accessibility of downstream analogs. The 2,4-dimethyl compound possesses the minimal steric and electronic perturbation of the core scaffold, resulting in a distinct profile compared to the 2,4-diamino-substituted analogs that constitute the majority of patented PDK1 inhibitors [1]. Critically, the 2,4-dimethyl substitution pattern offers zero hydrogen bond donor capacity beyond the lactam N-H, contrasting sharply with amino-substituted analogs that exploit the C2 and C4 positions for target hydrogen bonding [1]. Furthermore, the 2,4-dimethyl compound cannot be directly interconverted to amino-substituted analogs without intermediate oxidation/displacement steps, as the synthetic route to 2,4-disubstituted derivatives proceeds through a 2,4-bis(methylthio) intermediate rather than a dimethyl intermediate, meaning procurement of the correct starting scaffold is essential for any given synthetic strategy [2].

Quantitative Evidence for Differentiation from Structural Analogs


Rotatable Bond Count and Conformational Rigidity vs. Diamino Analogs

The 2,4-dimethyl compound possesses zero rotatable bonds (RB = 0), representing the most conformationally restricted member of the pyrido[4,3-d]pyrimidin-5(6H)-one class . In contrast, representative PDK1-active analogs from patent WO2010019637A1, such as 2-[(3-aminopropyl)amino]-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one, carry 7–10 rotatable bonds due to the aminopropyl and substituted aniline appendages [1]. This difference in conformational degrees of freedom directly impacts entropic penalties upon target binding and may influence selectivity profiles across the kinome.

conformational restriction ligand efficiency scaffold minimization

Hydrogen Bond Donor/Acceptor Profile and Kinase Hinge-Binding Potential

The 2,4-dimethyl compound contains exactly one hydrogen bond donor (the lactam N–H at position 6) and three hydrogen bond acceptors (the lactam carbonyl and two pyrimidine nitrogens) . In contrast, the PDK1-active 2,4-diamino-substituted analogs described in US 2011/0136838 incorporate 3–5 hydrogen bond donors and 5–7 acceptors, enabling key interactions with the PDK1 ATP-binding pocket and hinge region that are absent in the dimethyl analog [1]. This HBD/HBA disparity provides a structural rationale for why the 2,4-dimethyl compound is expected to lack significant PDK1 inhibitory potency, making it suitable as a negative control or a selectivity probe rather than a primary pharmacology tool.

hydrogen bonding PDK1 inhibitor pharmacophore structure-activity relationships

Mass Spectral Database Coverage and GC-MS Identification Advantage

2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one is included in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library with a confirmed GC-MS spectrum [1]. This entry provides a verified electron ionization (EI) mass spectrum that can be used for identity confirmation and purity assessment. In contrast, many of the more complex 2,4-diamino-substituted analogs from patent WO2010019637A1 lack publicly available reference mass spectra, as they are proprietary compounds not yet deposited in commercial spectral libraries.

analytical characterization GC-MS mass spectrometry quality control

Synthetic Intermediate Utility vs. Bis(methylthio) Scaffold

The published synthetic route to 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones employs 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (compound 17) as the key intermediate for sequential nucleophilic aromatic substitution [1]. The 2,4-dimethyl compound lacks the thiomethyl leaving groups required for this substitution chemistry, meaning it is not directly convertible to amino-substituted analogs via the published route. However, this chemical inertness at C2 and C4 positions makes the 2,4-dimethyl compound a useful negative control or a stable scaffold reference standard that will not undergo unintended displacement reactions under the conditions used for the bis(methylthio) intermediate.

synthetic chemistry scaffold diversification medicinal chemistry intermediate comparison

Optimal Research and Industrial Application Scenarios


Negative Control for PDK1 Inhibitor Screening Campaigns

The 2,4-dimethyl compound, which lacks the hydrogen bond donors at C2 and C4 required for PDK1 hinge-region binding, serves as an ideal scaffold-matched negative control in biochemical and cellular PDK1 assays. Its zero rotatable bond count and minimal HBD profile (HBD = 1, HBA = 3) ensure that any observed activity in kinase inhibition or cell proliferation assays can be confidently attributed to the amine substitution pattern rather than the core scaffold itself, as established by the patent pharmacophore model [1]. This application is particularly relevant for laboratories validating hit compounds from the 2,4-diamino-substituted series described in US 2011/0136838 [1].

Fragment-Based Drug Discovery Library Member

With MW of 175.19 Da, zero rotatable bonds, and balanced lipophilicity (XlogP = 0.5, TPSA = 54.9 Ų), the 2,4-dimethyl compound meets all rule-of-three criteria for fragment libraries . Its conformational rigidity maximizes the probability of detecting specific but weak binding interactions in fragment screens using NMR, SPR, or thermal shift assays, where flexible fragments often fail due to entropic penalties. The compound can serve as a starting point for structure-based elaboration at positions C2 and C4, either through CH activation chemistry or through de novo synthesis of the bis(methylthio) intermediate for subsequent diversification [2].

Analytical Reference Standard for GC-MS Identity Confirmation

The availability of a verified GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 enables definitive identity confirmation of 2,4-dimethylpyrido[4,3-d]pyrimidin-5(6H)-one upon receipt from vendors or during long-term storage stability studies [3]. This represents a practical advantage over structurally similar but spectrally uncharacterized analogs from the patented PDK1 inhibitor series, for which analytical reference data must be generated de novo. Compound management facilities and analytical QC laboratories can leverage the existing spectral entry to reduce method development time and confirm compound integrity.

Stable Scaffold Reference for Synthetic Methodology Development

The chemical inertness of the C2 and C4 methyl groups under nucleophilic aromatic substitution conditions makes this compound a stable reference standard for developing novel C–H functionalization or directed metalation methodologies targeting the pyrido[4,3-d]pyrimidine core [2]. Unlike the 2,4-bis(methylthio) intermediate, which is susceptible to unintended displacement under basic or nucleophilic conditions, the 2,4-dimethyl analog remains intact during reaction condition screening, allowing unambiguous assessment of reaction outcomes at other positions on the scaffold.

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